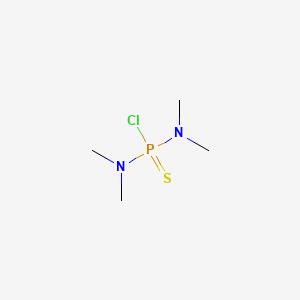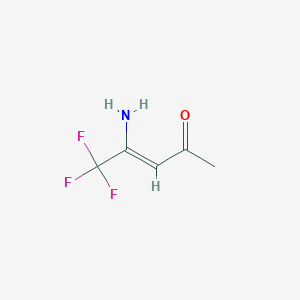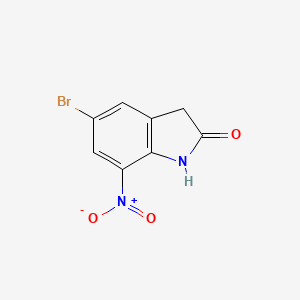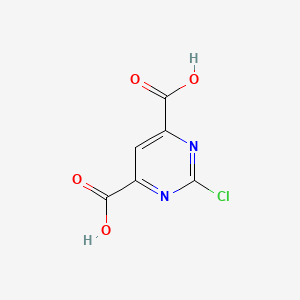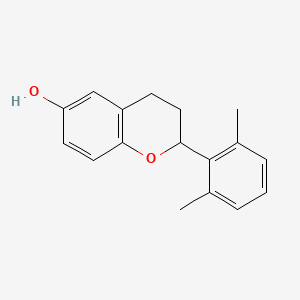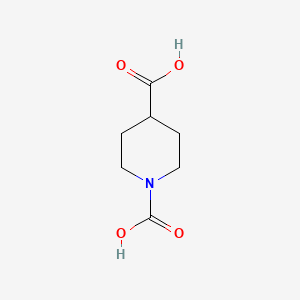![molecular formula C16H24O3 B13891433 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde CAS No. 120873-97-4](/img/structure/B13891433.png)
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde is an organic compound with the molecular formula C16H24O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the 3-position and an ethylhexyl ether group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde typically involves the etherification of 4-hydroxy-3-methoxybenzaldehyde with 2-ethylhexanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-hydroxy-3-methoxybenzaldehyde and 2-ethylhexanol.
Catalyst: Sulfuric acid.
Reaction Conditions: Reflux for several hours.
The product is then purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethylhexyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[(2-ethylhexyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(2-ethylhexyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and ethylhexyl ether groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2-ethylhexyl)oxy]-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-[(2-ethylhexyl)oxy]-3-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-[(2-ethylhexyl)oxy]-3-methoxyphenol: Similar structure but with a phenol group instead of an aldehyde group.
Uniqueness
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. Its aldehyde group allows for further chemical modifications, while the methoxy and ethylhexyl ether groups enhance its solubility and stability.
Propiedades
Número CAS |
120873-97-4 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
4-(2-ethylhexoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-4-6-7-13(5-2)12-19-15-9-8-14(11-17)10-16(15)18-3/h8-11,13H,4-7,12H2,1-3H3 |
Clave InChI |
VPUXLKRUNXCFRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=C(C=C(C=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




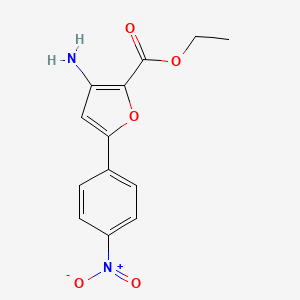

![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)

![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)

